O-Cyclopentylhydroxylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
O-cyclopentylhydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-7-5-3-1-2-4-5;/h5H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYLNXKSGMLDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558995 | |
| Record name | O-Cyclopentylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52189-22-7 | |
| Record name | O-Cyclopentylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Hydroxylamine Derivatives in Contemporary Organic Chemistry
Hydroxylamine (B1172632) derivatives are a class of organic compounds characterized by the presence of a hydroxyl group attached to a nitrogen atom. Their importance in modern organic chemistry stems from their versatility as nucleophiles and their ability to participate in a wide range of chemical transformations. These compounds are fundamental in the synthesis of oximes and amides, which are crucial intermediates in the production of polymers, pharmaceuticals, and agrochemicals.
The reactivity of the hydroxylamine moiety allows for the formation of new carbon-nitrogen and nitrogen-oxygen bonds, which is a cornerstone of synthetic chemistry. Furthermore, substituted hydroxylamines are employed as precursors for the generation of nitrogen-centered radicals and for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in biologically active molecules. The ability to introduce complex functionalities through the use of hydroxylamine derivatives makes them indispensable tools for organic chemists.
An Overview of O Cyclopentylhydroxylamine Hydrochloride As a Reagent in Chemical Synthesis
O-Cyclopentylhydroxylamine hydrochloride serves as a specialized reagent, providing a cyclopentoxy-amino functional group for incorporation into target molecules. The cyclopentyl group introduces a specific steric and electronic profile, which can influence the reactivity and properties of the resulting products. The hydrochloride salt form enhances the stability and handling of the otherwise reactive free hydroxylamine (B1172632).
In synthetic applications, this compound is primarily used as a nucleophile. Its reaction with aldehydes and ketones leads to the formation of O-cyclopentyl oximes. These oximes can serve as intermediates for further transformations, such as the Beckmann rearrangement to produce lactams, or as protecting groups for carbonyl functionalities. The presence of the cyclopentyl group can also modulate the biological activity of the final compounds, a strategy often employed in medicinal chemistry.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| CAS Number | 52189-22-7 |
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 g/mol |
| Synonyms | Hydroxylamine, O-cyclopentyl-, hydrochloride (1:1) |
Foundational Research Areas Utilizing O Cyclopentylhydroxylamine Hydrochloride
Direct Synthesis of this compound
The direct synthesis of this compound involves the formation of the O-cyclopentylhydroxylamine free base from suitable precursors, followed by its conversion to the hydrochloride salt.
Synthetic Pathways to O-Cyclopentylhydroxylamine from Precursors
A prevalent and efficient method for the synthesis of O-alkylhydroxylamines, which can be directly applied to the preparation of O-cyclopentylhydroxylamine, is the Mitsunobu reaction. mdma.chmissouri.eduorganic-chemistry.org This reaction facilitates the O-alkylation of an N-hydroxy- O-protected hydroxylamine, typically N-hydroxyphthalimide, with an alcohol. mdma.chmissouri.edu
The synthesis commences with the reaction of cyclopentanol (B49286) with N-hydroxyphthalimide in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at temperatures ranging from 0 °C to room temperature. organic-synthesis.com The Mitsunobu reaction proceeds with the formation of an oxyphosphonium intermediate, which is then displaced by the N-hydroxyphthalimide nucleophile in an Sₙ2 fashion to yield N-(cyclopentyloxy)phthalimide.
Following the formation of the N-O bond, the phthalimide (B116566) protecting group is removed. A standard and effective method for this deprotection is hydrazinolysis. wikimedia.org Treatment of N-(cyclopentyloxy)phthalimide with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent, such as ethanol (B145695) or methanol, at reflux temperatures, cleaves the phthalimide group, liberating the desired O-cyclopentylhydroxylamine. The phthalhydrazide (B32825) byproduct is typically insoluble and can be removed by filtration.
An alternative pathway involves the O-alkylation of a doubly N-protected hydroxylamine, such as N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH), with a cyclopentyl halide, for instance, cyclopentyl bromide. researchgate.net This reaction is followed by the removal of the Boc protecting groups under acidic conditions to yield the target O-cyclopentylhydroxylamine. researchgate.net
Table 1: Key Reagents in the Synthesis of O-Cyclopentylhydroxylamine
| Step | Reagent | Role |
| O-Alkylation (Mitsunobu) | Cyclopentanol | Source of the cyclopentyl group |
| N-Hydroxyphthalimide | Hydroxylamine precursor and nucleophile | |
| Triphenylphosphine | Activates the alcohol | |
| Diethyl azodicarboxylate (DEAD) | Oxidant | |
| Deprotection | Hydrazine hydrate | Cleaves the phthalimide protecting group |
Methodologies for Hydrochloride Salt Formation
Due to the basic nature of the amino group, O-cyclopentylhydroxylamine can readily form a stable salt upon treatment with an acid. The hydrochloride salt is often preferred due to its crystalline nature, which facilitates purification and handling.
The formation of this compound is typically achieved by treating a solution of the free base in an organic solvent with a solution of hydrogen chloride (HCl). Anhydrous conditions are generally preferred to prevent the introduction of water, which can affect the crystallinity and stability of the salt.
A common procedure involves dissolving the crude O-cyclopentylhydroxylamine, obtained after the work-up of the deprotection step, in a suitable solvent like diethyl ether or dichloromethane. To this solution, a stoichiometric amount of a solution of anhydrous HCl in a compatible solvent, such as diethyl ether or dioxane, is added dropwise with stirring. The hydrochloride salt usually precipitates out of the solution and can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.
Synthesis of N-Substituted O-Cyclopentylhydroxylamine Derivatives
The synthesis of N-substituted derivatives of O-cyclopentylhydroxylamine allows for the introduction of diverse functionalities, which is crucial for tailoring the properties of the molecule for specific applications.
Preparation of N-Allyl-O-benzoyl-N-cyclopentylhydroxylamine
The synthesis of N-Allyl-O-benzoyl-N-cyclopentylhydroxylamine can be envisioned through a multi-step sequence starting from cyclopentylamine (B150401).
N-Allylation of Cyclopentylamine: Cyclopentylamine can be selectively N-allylated using an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
N-Hydroxylation of N-Allylcyclopentylamine: The conversion of the secondary amine, N-allylcyclopentylamine, to the corresponding N-hydroxylamine is a more challenging transformation. One possible approach involves the oxidation of the amine. googleapis.comgoogle.com
O-Benzoylation of N-Allyl-N-cyclopentylhydroxylamine: The final step involves the O-benzoylation of the N-allyl-N-cyclopentylhydroxylamine. This can be achieved by reacting the hydroxylamine with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the HCl byproduct.
Synthesis of N,O-Bis(tert-butoxycarbonyl)-N-[(1R,3S)-3-(4-fluorophenyl)cyclopentyl]hydroxylamine
The synthesis of this complex, chiral derivative requires a stereoselective approach. A plausible synthetic route can be designed starting from precursors that establish the desired stereochemistry on the cyclopentyl ring.
A key intermediate for this synthesis is (1R,3S)-3-amino-1-cyclopentanol. google.comgoogle.comgoogleapis.com A preparation method for this compound involves an asymmetric cycloaddition reaction with cyclopentadiene (B3395910) using a chiral source in an N-acyl hydroxylamine compound as a chiral inducer. google.comgoogle.comgoogleapis.com
Subsequent steps would involve:
Introduction of the 4-fluorophenyl group: This could potentially be achieved through a substitution reaction on a suitable derivative of (1R,3S)-3-amino-1-cyclopentanol.
Conversion of the amino group to a hydroxylamino group: This transformation can be challenging. A possible method involves a three-step protocol: selective mono-cyanomethylation of the primary amine, followed by regioselective formation of a nitrone via oxidation (e.g., with m-CPBA), and finally, hydroxylaminolysis of the nitrone with hydroxylamine hydrochloride. elsevierpure.com
N,O-Bis(tert-butoxycarbonyl) protection: The final step involves the protection of both the nitrogen and oxygen atoms of the hydroxylamine functionality with tert-butoxycarbonyl (Boc) groups. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. total-synthesis.comwikipedia.org Given that both the N-H and O-H bonds are reactive, controlling the stoichiometry of the Boc₂O and the reaction conditions would be crucial to achieve the desired bis-protection.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be evaluated and potentially improved based on these principles.
A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. docbrown.infolibretexts.org The Mitsunobu reaction, while effective, has a notoriously poor atom economy. chemistryviews.org The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which are not incorporated into the final product. chemistryviews.org
Table 2: Atom Economy Calculation for the Mitsunobu Reaction Step
| Reactants | Formula | Molar Mass ( g/mol ) |
| Cyclopentanol | C₅H₁₀O | 86.13 |
| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 |
| Diethyl azodicarboxylate | C₆H₁₀N₂O₄ | 174.15 |
| Total Mass of Reactants | 685.70 | |
| Product | Formula | Molar Mass ( g/mol ) |
| N-(Cyclopentyloxy)phthalimide | C₁₃H₁₃NO₃ | 231.25 |
| Atom Economy (%) | 33.72% |
The calculation demonstrates the low atom economy of the Mitsunobu reaction. To improve the greenness of the synthesis, alternative methods are being explored. Catalytic versions of the Mitsunobu reaction are under development, which aim to use catalytic amounts of the phosphine reagent, thereby significantly improving the atom economy. chemistryviews.orgnottingham.ac.uk
Other green chemistry considerations for the synthesis of this compound include:
Use of Safer Solvents: Exploring the use of less hazardous solvents than traditional ethereal or chlorinated solvents.
Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure to reduce energy consumption.
Catalytic Alternatives: Developing catalytic methods for the O-alkylation of hydroxylamine that avoid the use of stoichiometric reagents. For instance, catalytic reductions of oximes to hydroxylamines are an area of active research. nih.govincatt.nl
By considering these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Atom Economy Maximization and Waste Prevention Strategies
Traditional synthetic routes to O-alkylhydroxylamines often involve multi-step sequences that can generate significant amounts of byproducts, leading to low atom economy. For instance, a common approach involves the O-alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide or N-hydroxyurethane, with a cyclopentyl halide or sulfonate. While effective, these methods inherently produce stoichiometric amounts of waste from the leaving group and the deprotection step.
To address this, research efforts are directed towards developing synthetic strategies that form the C-O bond with minimal generation of byproducts. One such approach is the direct O-alkylation of hydroxylamine itself or its salts with an activated cyclopentyl substrate. However, the challenge lies in controlling the selectivity between N- and O-alkylation.
A more atom-economical approach involves the direct addition of hydroxylamine to an activated cyclopentene (B43876) derivative. Such addition reactions, if successful, would theoretically have 100% atom economy. However, the reactivity of hydroxylamine as both a nitrogen and oxygen nucleophile presents a significant challenge in achieving the desired O-alkylation selectively.
The following table provides a conceptual comparison of the atom economy for different synthetic approaches to O-Cyclopentylhydroxylamine.
| Synthetic Approach | Key Reactants | Key Byproducts | Theoretical Atom Economy |
| Alkylation of N-hydroxyphthalimide with Cyclopentyl Bromide | N-hydroxyphthalimide, Cyclopentyl Bromide, Base, Hydrazine (for deprotection) | Phthalhydrazide, Bromide salt, Base salt | Low |
| Alkylation of tert-butyl N-hydroxycarbamate with Cyclopentyl Mesylate | tert-butyl N-hydroxycarbamate, Cyclopentyl Mesylate, Base, Acid (for deprotection) | Mesylate salt, Base salt, Isobutylene, Carbon dioxide | Moderate |
| Direct reaction of Hydroxylamine with Cyclopentene Oxide | Hydroxylamine, Cyclopentene Oxide | (Ideally) None | High (if selective) |
This table is illustrative and specific values would depend on the exact reagents and conditions used.
By focusing on reaction design that maximizes the incorporation of all starting materials into the final product, chemists can significantly reduce the environmental footprint associated with the synthesis of this compound.
Reduction of Derivatization Steps
In the context of this compound synthesis, a common route involves the preparation of a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl mesylate, from cyclopentanol. organic-chemistry.orgresearchgate.net This initial derivatization step is then followed by the reaction with a protected hydroxylamine and a final deprotection step. A more streamlined approach would involve the direct reaction of cyclopentanol with a hydroxylamine equivalent, thus bypassing the need for pre-functionalization of the cyclopentyl moiety.
One strategy to reduce derivatization is the use of Mitsunobu-type reactions, where an alcohol can be directly converted to the corresponding O-substituted hydroxylamine in the presence of a phosphine and an azodicarboxylate. While this method avoids the initial activation of the alcohol, it suffers from poor atom economy due to the generation of stoichiometric amounts of phosphine oxide and hydrazide byproducts. researchgate.net
A more promising approach is the development of catalytic methods that can directly couple alcohols with hydroxylamine derivatives. For example, a catalytic system that could activate the C-O bond of cyclopentanol towards nucleophilic attack by hydroxylamine would represent a significant advancement in reducing derivatization steps.
The table below illustrates the reduction in synthetic steps by moving from a traditional, derivatization-heavy synthesis to a more direct, albeit challenging, approach.
| Synthesis Strategy | Step 1 | Step 2 | Step 3 | Overall Steps |
| Traditional (Derivatization-Intensive) | Cyclopentanol -> Cyclopentyl Mesylate | O-Alkylation of tert-butyl N-hydroxycarbamate with Cyclopentyl Mesylate | Acidic deprotection to yield this compound | 3 |
| Conceptual Direct Approach (Derivatization-Free) | Direct coupling of Cyclopentanol with a Hydroxylamine equivalent | - | - | 1 |
By focusing on the development of direct coupling methods, the synthesis of this compound can be made more efficient and environmentally benign.
Catalytic Approaches for Enhanced Synthetic Efficiency
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with high efficiency and selectivity under mild conditions. nih.gov The development of catalytic methods for the synthesis of this compound and its derivatives offers significant advantages over stoichiometric approaches in terms of reduced waste, lower energy consumption, and improved reaction control. nih.govincatt.nl
One of the most efficient catalytic strategies for the synthesis of hydroxylamine derivatives is the catalytic reduction of oximes. nih.gov For instance, the asymmetric hydrogenation of cyclopentanone (B42830) oxime or its O-protected derivatives using chiral catalysts could provide a direct route to chiral O-Cyclopentylhydroxylamine derivatives. Iridium complexes with chiral ligands have been shown to be highly effective for the enantioselective hydrogenation of oximes to hydroxylamines with high turnover numbers and excellent enantioselectivities. incatt.nl This approach is highly atom-economical as it utilizes hydrogen gas as the reductant, with water being the only byproduct.
Another catalytic approach involves the palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides. organic-chemistry.org While this method is for the synthesis of O-arylhydroxylamines, the development of analogous catalytic systems for O-alkylation with alkyl halides or even alcohols would be a significant breakthrough for the synthesis of compounds like this compound.
The table below summarizes some catalytic approaches that could be applied to the synthesis of O-Cyclopentylhydroxylamine derivatives, highlighting the catalyst, substrates, and potential advantages.
| Catalytic Method | Catalyst Example | Substrates | Key Advantages |
| Asymmetric Oxime Hydrogenation | [Ir(Cp*)(C,N)] complex with chiral ligand | Cyclopentanone Oxime, H₂ | High atom economy, high enantioselectivity, direct access to chiral products. incatt.nl |
| Palladium-Catalyzed O-Alkylation | Pd complex with suitable ligand (hypothetical) | Hydroxylamine equivalent, Cyclopentyl halide/alcohol | Potential for direct coupling, broad substrate scope. organic-chemistry.org |
| Phase Transfer Catalysis | Quaternary Ammonium Salts | N-hydroxyurethane, Cyclopentyl halide | Mild reaction conditions, enhanced reaction rates, simple workup. |
The continuous development of novel catalytic systems is expected to provide even more efficient and sustainable routes for the synthesis of this compound and its derivatives, aligning the production of this important chemical compound with the principles of green chemistry.
General Reactivity Profiles of this compound as a Reagent
The reactivity of this compound is dictated by the electronic properties of the hydroxylamine moiety. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, while the presence of the oxygen atom influences its redox properties.
Nucleophilic Characteristics in Organic Transformations
The primary mode of reactivity for this compound involves the nucleophilic attack of the nitrogen atom on electrophilic centers. As a nucleophile, it can participate in a range of substitution and addition reactions. For instance, it can react with alkyl halides, epoxides, and carbonyl compounds. The nucleophilicity of the nitrogen is tempered by the presence of the adjacent electronegative oxygen atom, making it a softer nucleophile compared to primary amines. This characteristic can be advantageous in achieving selectivity in certain reactions.
In acidic media, the hydrochloride salt exists in its protonated form, which reduces the nucleophilicity of the nitrogen atom. Therefore, the reaction conditions, particularly the pH, play a crucial role in modulating its reactivity. In the presence of a base, the free hydroxylamine is generated, which is a more potent nucleophile.
Oxidation Pathways Involving this compound
O-Alkylhydroxylamines can undergo oxidation through various pathways, often involving one-electron transfer processes. anu.edu.au The oxidation of alkoxyamines can lead to the formation of nitroxide radicals and carbocations through mesolytic cleavage. rsc.org The specific oxidation products of this compound would depend on the oxidant used and the reaction conditions. The mechanism of these oxidations can be complex and may be influenced by factors such as the solvent and supporting electrolyte. anu.edu.au It is plausible that oxidation could proceed via the formation of an oxoammonium ion, which can then act as an electrophile or participate in further redox reactions.
Participation in Electrophilic Carbon-Heteroatom Bond Forming Reactions
A significant application of hydroxylamine derivatives is in the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis. This compound can act as a nitrogen source in several types of carbon-heteroatom bond-forming reactions.
Mechanistic Role in Organozinc Reagent Mediated Processes
While specific studies on this compound are limited, analogous O-substituted hydroxylamines have been effectively used in the electrophilic amination of organozinc reagents. organic-chemistry.orgnih.gov In these reactions, a copper catalyst facilitates the coupling between the diorganozinc nucleophile and the hydroxylamine derivative, which acts as an electrophilic amine equivalent. organic-chemistry.orgnih.gov
The proposed mechanism involves the transmetalation of the organozinc reagent to a copper species, followed by coordination of the hydroxylamine derivative. The key step is the reductive elimination from the copper center, which forms the new carbon-nitrogen bond. The cyclopentoxy group would serve as a leaving group in this process. Given the success with other O-benzoyl hydroxylamines, it is highly probable that this compound could participate in similar copper-catalyzed aminations of organozinc compounds. organic-chemistry.orgnih.gov
Table 1: Plausible Reaction Parameters for Copper-Catalyzed Amination with an O-Alkylhydroxylamine
| Parameter | Condition |
| Catalyst | Copper salts (e.g., CuCN, CuI) |
| Nucleophile | Diorganozinc reagents (R₂Zn) |
| Electrophile | O-Cyclopentylhydroxylamine |
| Solvent | Anhydrous THF or other ethereal solvents |
| Temperature | Room temperature to mild heating |
This table is a hypothetical representation based on similar reactions and is for illustrative purposes.
Formal Nitrogen Insertion via Reductive Amination with Hydroxylamine Salts
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.org The process typically involves the condensation of a carbonyl compound with an amine to form an imine or oxime intermediate, which is then reduced. wikipedia.orgyoutube.commasterorganicchemistry.com this compound can react with aldehydes and ketones to form O-cyclopentyloximes.
The mechanism of reductive amination using this compound would proceed through the following steps:
Oxime Formation: The nitrogen atom of O-Cyclopentylhydroxylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield an O-cyclopentyloxime.
Reduction: The resulting O-cyclopentyloxime is then reduced to the corresponding primary amine. This reduction can be achieved using various reducing agents, such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. The N-O bond is cleaved during this reduction step.
This two-step sequence provides a reliable method for the introduction of a primary amino group.
Stereochemical Control and Regioselectivity in O-Cyclopentylhydroxylamine Reactions
The stereochemical and regiochemical outcomes of reactions involving this compound are critical for its synthetic utility.
In reactions with chiral substrates, the stereochemistry of the product will depend on the mechanism of the reaction. For instance, in nucleophilic substitution reactions, an S\N2 mechanism would lead to inversion of configuration at a stereocenter, while an S\N1 mechanism would result in racemization. The bulky cyclopentyl group on the oxygen atom could potentially influence the stereochemical course of reactions by introducing steric hindrance.
Regioselectivity becomes important when this compound reacts with substrates possessing multiple electrophilic sites. The inherent electronic and steric properties of the reagent and the substrate, along with the reaction conditions, will determine the site of attack. For example, in the reaction with an α,β-unsaturated ketone, 1,4-addition (Michael addition) might compete with 1,2-addition to the carbonyl group. The "soft" nature of the hydroxylamine nitrogen generally favors 1,4-addition.
Table 2: Summary of Potential Reactivity
| Reaction Type | Role of O-Cyclopentylhydroxylamine HCl | Key Intermediates | Potential Products |
| Nucleophilic Substitution | Nucleophile | - | N-substituted cyclopentoxyamines |
| Oxidation | Substrate | Nitroxide radical, Oxoammonium ion | Oxidized nitrogen species |
| Electrophilic Amination | Electrophilic amine synthon | Copper-amine complex | Primary amines |
| Reductive Amination | Amine source | O-Cyclopentyloxime | Primary amines |
Despite a comprehensive search of available scientific literature, no specific research articles, detailed studies, or mechanistic data could be found regarding the application of This compound in the precise contexts of "Enantioselective Transformations Guided by Chiral Auxiliaries" and "Regioselective Functionalization in Complex Systems" as outlined in the requested article structure.
The performed searches yielded general information on the broader topics of O-substituted hydroxylamines and the use of various chiral auxiliaries in asymmetric synthesis. However, none of the retrieved sources provided specific examples, data tables, or detailed research findings directly involving this compound in the requested chemical transformations.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict and detailed outline provided, as the necessary foundational research and data for the specified subsections appear to be absent from the public scientific domain. The creation of such an article would require speculative content, which would not meet the required standards of scientific accuracy and authoritativeness.
Applications in Advanced Organic Synthesis and Chemical Transformations
Construction of Complex Heterocyclic Systems
Synthesis of Substituted Adenosines and Analogs
Current research literature reviewed did not provide specific examples of O-Cyclopentylhydroxylamine hydrochloride being utilized in the synthesis of substituted adenosines and their analogs.
Formation of N-Hydroxypyrimidinediones and Related Scaffolds
Detailed research findings illustrating the direct application of this compound in the formation of N-hydroxypyrimidinediones and related scaffolds were not identified in the reviewed literature.
Derivatization for Seven-Membered Ring Compound Synthesis
While the synthesis of seven-membered rings is a significant area of organic chemistry, specific methodologies employing this compound for such derivatizations were not prominently featured in the available research.
Functionalization of Diverse Molecular Frameworks
Preparation of Sulfamoylbenzamide Derivatives
This compound serves as a key reagent in the synthesis of certain sulfamoylbenzamide derivatives, a class of compounds investigated for their potential biological activities. A notable example is the synthesis of 5-(N-(Cyclopentyloxy)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide.
The synthesis commences from 2-fluorobenzoic acid, which undergoes a reaction with chlorosulfonic acid to yield a sulfonyl chloride intermediate. Subsequent reaction with thionyl chloride followed by treatment with 3,4-difluoroaniline provides a key amide intermediate. This intermediate is then reacted with this compound. In a specific procedure, the amide intermediate (100 mg, 0.3 mmol) is dissolved in acetonitrile (5 mL), to which this compound (0.04 mg, 0.3 mmol) and triethylamine (0.2 mL, 1.5 mmol) are added. The mixture is stirred for 4 hours at 65 °C to afford the final product, 5-(N-(Cyclopentyloxy)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide. nih.gov
This synthetic approach highlights the utility of this compound in introducing the cyclopentyloxyamino group onto a sulfamoyl framework, contributing to a library of structurally diverse analogs for biological evaluation. nih.gov
Reaction Details for the Synthesis of 5-(N-(Cyclopentyloxy)sulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide
| Reactant | Molar Equivalent | Reagents | Solvent | Conditions |
| N-(3,4-difluorophenyl)-2-fluoro-5-(chlorosulfonyl)benzamide | 1 | This compound (1 eq.), Triethylamine (5 eq.) | Acetonitrile | 65 °C, 4 h |
Generation of Estrone Oxime Derivatives
The synthesis of estrone oxime derivatives typically involves the reaction of estrone with hydroxylamine (B1172632) or its derivatives. While the formation of various oxime ethers of estrone has been reported, specific examples detailing the use of this compound to generate estrone O-cyclopentyl oxime were not found in the reviewed scientific literature.
Intermediacy in the Synthesis of Modulator Scaffolds
The synthesis of modulator scaffolds, core structures of molecules designed to regulate biological targets, often involves a diverse array of chemical reagents. These scaffolds are crucial in the development of new therapeutic agents. However, extensive searches of chemical databases and peer-reviewed literature did not yield any specific examples or methods where this compound is utilized as an intermediate in the creation of such modulator scaffolds. While hydroxylamine derivatives are known to participate in various organic transformations, the particular application of the cyclopentyl variant in this context remains undocumented in accessible scientific records.
Role in Enzyme Inhibitor Synthesis and Related Chemical Biology Research
Enzyme inhibitors are fundamental tools in chemical biology and medicine, allowing for the targeted disruption of enzymatic pathways. The development of novel inhibitors often relies on the availability of unique chemical building blocks to explore new chemical space and establish structure-activity relationships.
Synthesis of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. This process involves the systematic modification of a lead compound and evaluating the effects of these changes on biological activity. While the cyclopentyl group of this compound could theoretically be used to probe specific binding pockets in an enzyme's active site, there is no published research demonstrating its use in the synthesis of analog libraries for SAR studies of any enzyme inhibitors, including KARI.
Computational and Analytical Investigations of O Cyclopentylhydroxylamine Hydrochloride
Computational Chemistry and Theoretical Studies
Computational chemistry provides invaluable insights into the behavior of molecules at an atomic level, offering a predictive framework for their properties and reactivity. For O-Cyclopentylhydroxylamine hydrochloride, theoretical studies can illuminate its electronic structure, reaction energetics, and conformational possibilities.
Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Electronic structure calculations, such as ab initio and Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals and energy levels.
For this compound, these calculations would typically focus on:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of the HOMO and LUMO are critical in predicting the chemical reactivity of the molecule. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites prone to nucleophilic attack.
Electron Density Distribution: Mapping the electron density reveals the distribution of charge within the molecule, highlighting polar regions and potential sites for intermolecular interactions.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This is useful for predicting non-covalent interactions.
Theoretical studies on simpler, related molecules like hydroxylamine (B1172632) have utilized methods such as CBSQB3/IEFPCM and CBSQB3/COSMO to investigate their electronic properties in solution, providing a precedent for the types of calculations that would be informative for this compound. nih.gov
Table 1: Theoretical Parameters for Electronic Structure Analysis
| Parameter | Information Gained | Typical Computational Method |
|---|---|---|
| HOMO-LUMO Gap | Chemical reactivity and electronic transitions | DFT (e.g., B3LYP/6-31G) |
| Electron Density | Charge distribution and bond polarity | Ab initio* (e.g., MP2/aug-cc-pVTZ) |
| Molecular Electrostatic Potential | Sites for electrophilic and nucleophilic attack | DFT, Ab initio |
Computational methods are powerful tools for exploring the mechanisms of chemical reactions by calculating the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, transition states.
For this compound, this type of analysis could be applied to understand its synthesis, decomposition, or reactions with other molecules. Key aspects of such studies include:
Activation Energy Barriers: By calculating the energy of the transition state relative to the reactants, the activation energy for a reaction can be determined. This is essential for predicting reaction rates. Theoretical investigations into the thermal decomposition of hydroxylamine, for instance, have shown that bimolecular isomerization is a more favorable pathway than simple bond dissociation. researchgate.net
Reaction Mechanisms: Computational modeling can help to elucidate step-by-step reaction mechanisms. For example, theoretical studies on the reaction between nitriles and hydroxylamine have provided detailed mechanistic explanations that have led to more efficient synthetic procedures. rsc.orgresearchgate.net
Thermodynamic Properties: The heats of formation and reaction enthalpies for various pathways can be calculated, allowing for the determination of the most thermodynamically favorable routes.
Table 2: Key Components of Reaction Pathway Modeling
| Component | Description | Computational Approach |
|---|---|---|
| Potential Energy Surface | A mathematical surface that describes the energy of a molecule as a function of its geometry. | DFT, Ab initio calculations at various geometries. |
| Transition State | The highest energy point along the reaction coordinate, representing the barrier to reaction. | Transition state search algorithms (e.g., QST2, QST3). |
| Reaction Coordinate | A path on the potential energy surface that connects reactants and products. | Intrinsic Reaction Coordinate (IRC) calculations. |
The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can have different energies and properties. The cyclopentyl ring, in particular, is known for its conformational flexibility.
Conformation Analysis: This involves identifying the stable conformations (energy minima) and the energy barriers between them. The cyclopentane (B165970) ring undergoes a low-energy process called pseudorotation, where the "pucker" of the ring moves around the ring. The two most common conformations are the "envelope" and "twist" forms. For this compound, computational methods can be used to determine the preferred conformation of the cyclopentyl ring and the orientation of the hydroxylamine group. Studies on cyclopentane itself have used molecular dynamics simulations to understand its phase behavior and conformational dynamics. acs.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior. An MD simulation of this compound in a solvent like water would reveal how the molecule moves, flexes, and interacts with its environment. This can provide insights into its solvation and transport properties.
Advanced Spectroscopic and Chromatographic Characterization Techniques
While computational methods provide theoretical predictions, analytical techniques offer experimental verification of a molecule's structure and purity.
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.
¹H NMR Spectroscopy: A proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons on the cyclopentyl ring and the protons of the hydroxylamine group. The chemical shifts and splitting patterns (multiplicity) of the cyclopentyl protons would be complex due to their diastereotopic nature. The proton attached to the oxygen would likely appear as a broad singlet, and the protons on the nitrogen would also have a characteristic chemical shift.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show the number of chemically non-equivalent carbon atoms. Due to the symmetry of the cyclopentyl ring, the number of signals would depend on the conformation and the rate of conformational changes. One would expect to see signals for the methine carbon attached to the oxygen and the methylene (B1212753) carbons of the ring. For instance, the ¹³C NMR spectrum of cyclopentylamine (B150401) shows signals for the carbon attached to the nitrogen and the other ring carbons at distinct chemical shifts. chemicalbook.com
Table 3: Predicted NMR Spectral Features for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Structural Information |
|---|---|---|---|
| ¹H (CH-O) | ~4.0 - 4.5 | Multiplet | Proton on the carbon bonded to the oxygen. |
| ¹H (CH₂) | ~1.5 - 2.0 | Complex Multiplets | Protons of the cyclopentyl ring. |
| ¹H (NH₂) | Variable, likely broad | Singlet | Protons on the nitrogen atom. |
| ¹³C (CH-O) | ~80 - 90 | - | Carbon atom bonded to the oxygen. |
| ¹³C (CH₂) | ~20 - 40 | - | Carbon atoms of the cyclopentyl ring. |
Note: Predicted values are based on typical ranges for similar functional groups and may vary.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. However, as it is a hydrochloride salt, techniques like electrospray ionization (ESI) would be more suitable, likely showing the protonated molecule [M+H]⁺. Common fragmentation pathways for related compounds involve the loss of small neutral molecules or radicals. For O-Cyclopentylhydroxylamine, fragmentation could involve cleavage of the C-O bond, the N-O bond, or fragmentation of the cyclopentyl ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown substance. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Table 4: Potential Mass Spectrometry Fragments for O-Cyclopentylhydroxylamine
| Fragment Ion | Proposed Structure | Significance |
|---|---|---|
| [C₅H₉O]⁺ | Cyclopentyloxy cation | Cleavage of the N-O bond. |
| [C₅H₉]⁺ | Cyclopentyl cation | Cleavage of the C-O bond. |
| [NH₂OH]⁺˙ | Hydroxylamine radical cation | Cleavage of the C-O bond. |
Note: These are plausible fragments based on general fragmentation rules for similar structures.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. In the analysis of this compound, IR spectroscopy would be instrumental in confirming the presence of its key structural features.
The this compound molecule contains several functional groups that are expected to exhibit characteristic absorption bands in the IR spectrum. The hydroxyl (-OH) and amine (-NH2) groups are of particular interest. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the N-H stretching of the protonated amine (as part of the hydrochloride salt) would be expected in a similar region, often overlapping with the O-H band.
The cyclopentyl group would be identified by the characteristic stretching and bending vibrations of its C-H bonds. The aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. Furthermore, the C-O and N-O single bonds would have characteristic stretching vibrations in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹. Due to the lack of publicly available, specific experimental IR data for this compound, the following table provides a summary of the expected characteristic IR absorption bands based on the known ranges for its constituent functional groups.
| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (Broad) |
| N-H (in R-NH₃⁺Cl⁻) | Stretching | 2800 - 3200 (Broad) |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C-H (Aliphatic) | Bending | 1350 - 1470 |
| C-O | Stretching | 1000 - 1300 |
| N-O | Stretching | 900 - 1100 |
This table is representative and shows expected ranges. Actual peak positions can vary based on the molecular environment and experimental conditions.
Future Directions and Emerging Research Avenues
Development of Novel and More Sustainable Synthetic Methodologies
Research into the synthesis of O-alkylhydroxylamines is ongoing, with a focus on developing more sustainable and efficient methods. Traditional syntheses often involve multi-step processes. nih.gov A common route involves the O-alkylation of an N-protected hydroxylamine (B1172632) derivative, such as N-hydroxyphthalimide, followed by deprotection. nih.gov
Future methodologies are likely to focus on greener chemistry principles, such as:
Biocatalysis: The use of enzymes to catalyze the formation of O-alkylhydroxylamines could offer a more environmentally friendly alternative to traditional chemical methods.
Electrosynthesis: Electrochemical methods are being explored for the synthesis of hydroxylamines, which can reduce the need for chemical oxidants or reductants.
Use of Renewable Feedstocks: Developing synthetic pathways that utilize starting materials derived from renewable resources is a key goal in sustainable chemistry.
Exploration of New Reactivity Modes and Catalytic Applications
O-alkylhydroxylamines are versatile reagents in organic synthesis. Their reactivity is primarily centered around the nucleophilicity of the nitrogen atom and the potential for cleavage of the N-O bond.
Emerging research in this area for the broader class of O-alkylhydroxylamines includes:
Asymmetric Catalysis: Chiral O-alkylhydroxylamines or their derivatives could be employed as ligands in asymmetric catalysis to control the stereochemical outcome of reactions.
Organocatalysis: The hydroxylamine moiety can participate in various organocatalytic transformations.
Cycloaddition Reactions: O-alkylhydroxylamines can be precursors to nitrones, which are valuable 1,3-dipoles in [3+2] cycloaddition reactions for the synthesis of five-membered heterocyclic compounds. wikipedia.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical syntheses into continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. For the synthesis of O-alkylhydroxylamines, flow chemistry could enable:
Precise Control of Reaction Parameters: Flow reactors allow for tight control over temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com
Safe Handling of Hazardous Reagents: Some reagents used in hydroxylamine synthesis can be hazardous. Flow chemistry minimizes the amount of hazardous material present at any given time.
Automated Optimization: Automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation.
Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques
A detailed understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. In situ spectroscopic techniques, which allow for the monitoring of reactions in real-time, are powerful tools for mechanistic investigations.
For reactions involving O-alkylhydroxylamines, the following techniques could be applied:
In Situ NMR Spectroscopy: This technique can provide detailed information about the structure and concentration of reactants, intermediates, and products as a reaction progresses.
In Situ FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to monitor changes in functional groups during a reaction, providing insights into reaction kinetics and mechanism.
Mass Spectrometry: Real-time mass spectrometry can be used to identify and track the formation of transient intermediates.
Applications in Emerging Areas of Organic and Materials Chemistry
The unique properties of O-alkylhydroxylamines make them attractive for a variety of applications in both organic and materials chemistry.
Potential emerging applications for compounds like O-Cyclopentylhydroxylamine hydrochloride could include:
Medicinal Chemistry: O-alkylhydroxylamines have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), which is a target in cancer immunotherapy. nih.gov
Polymer Chemistry: Alkoxyamines, which are derivatives of O-alkylhydroxylamines, are key components in nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique used to synthesize well-defined polymers. chimia.ch
Surface Modification: The hydroxylamine functionality can be used to modify the surface of materials, for example, through the formation of oxime linkages with carbonyl groups on a surface.
Q & A
Q. What methodologies assess the compound’s in vivo metabolic stability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
